molecular formula C16H16N2O4S B2752534 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338421-01-5

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2752534
M. Wt: 332.37
InChI Key: DKQXXLNKHXUAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is an organosulfur compound . It is a colorless solid and features the sulfonyl functional group . The linear formula of this compound is C13H11NO4S . It has a CAS number of 69709-34-8 .


Synthesis Analysis

The synthesis of nitro compounds can be achieved in several ways. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline includes a nitro group, -NO2, which is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Organic Synthesis and Chemical Interactions

  • Regioselectivity in Reactions : Research has shown that compounds like 3-Nitro-, 4-nitro-, and 7-nitroquinoline, which are structurally related to 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline, react with chloromethyl phenyl sulfone, showcasing specific regioselectivity controlled by quantum chemical calculations (Grzegożek, Woźniak, & Plas, 2006).
  • Synthesis of Novel Compounds : A study demonstrates the synthesis of new arylsulfonamide-based quinolines, which involved reduction of nitro functions and conversion into arylsulfonamides. These compounds were evaluated for their antioxidant, antifungal, and antibacterial activities (Kumar & Vijayakumar, 2017).

Medicinal Chemistry and Drug Synthesis

  • Enantioselective Syntheses : Organocatalytic enantioselective Pictet-Spengler reactions have been used for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to natural products and synthetic drugs. This methodology highlights the importance of the sulfenamide moiety in iminium ion cyclization (Mons et al., 2014).
  • Transformation and Interaction Studies : Another study explores the reaction of N-Nitroso-1,2,3,4-tetrahydroisoquinolines with a base, presenting a new method for converting tetrahydroisoquinolines into dihydroisoquinolines, which is relevant for understanding chemical transformations in medicinal chemistry (Sakane et al., 1974).

properties

IUPAC Name

1-[benzenesulfonyl(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-18(20)16(23(21,22)13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-9,15-17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXXLNKHXUAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.